1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
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Overview
Description
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is a compound with significant importance in various scientific fields It is a derivative of pyrimidine and is structurally related to nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Preparation Methods
The synthesis of 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves several steps. One common method includes the reaction of a suitable pyrimidine derivative with a sugar moiety under specific conditions. The reaction typically involves the use of protecting groups to ensure selective reactions at desired positions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs and other pyrimidine derivatives.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical marker.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. It can inhibit enzymes involved in nucleic acid synthesis, leading to the disruption of DNA and RNA replication. This mechanism is particularly relevant in its potential use as an antiviral or anticancer agent .
Comparison with Similar Compounds
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione can be compared with other similar compounds such as:
Thymidine: A nucleoside that pairs with deoxyadenosine in DNA.
Deoxyguanosine: Similar to guanosine but with one hydroxyl group removed from the ribose sugar.
Idoxuridine: An antiviral agent that inhibits viral replication by substituting itself for thymidine in viral DNA .
Properties
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYHMSUYKIMUAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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